Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a quinazoline moiety linked to a pyrimidine ring. It has garnered significant interest in the scientific community due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-phenylquinazoline-2-amine with ethyl 4-methyl-2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to interact with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-kB) and endoplasmic reticulum chaperones.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
This compound derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine or quinazoline rings.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but have a different heterocyclic structure.
Uniqueness: this compound is unique due to its specific combination of a quinazoline and pyrimidine moiety, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H19N5O2 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H19N5O2/c1-3-29-20(28)17-13-23-21(24-14(17)2)27-22-25-18-12-8-7-11-16(18)19(26-22)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,23,24,25,26,27) |
InChI Key |
DWWPKINXNVGKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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